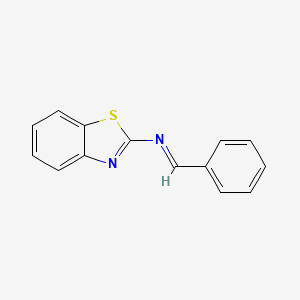
Benzothiazol-2-yl-benzylidene-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “A” is a chemical substance composed of two or more elements chemically combined in fixed proportions. It is widely used in various fields due to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of compound “A” can be achieved through several synthetic routes. One common method involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon. For example, the reaction of magnesium with methyl bromide produces methylmagnesium bromide . Another method is metathesis, where an organometallic compound reacts with a binary halide to form the desired product .
Industrial Production Methods
Industrial production of compound “A” often involves large-scale chemical processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. For instance, the production of aldehydes and ketones can be achieved through the ozonolysis of alkenes or the oxidation of primary alcohols .
Chemical Reactions Analysis
Types of Reactions
Compound “A” undergoes various types of chemical reactions, including:
Oxidation: The addition of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, the oxidation of primary alcohols typically yields aldehydes, while the reduction of carboxylic acids produces primary alcohols .
Scientific Research Applications
Compound “A” has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Utilized in drug development and as a therapeutic agent.
Industry: Applied in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of compound “A” involves its interaction with specific molecular targets and pathways. For instance, in drug development, compound “A” may bind to a particular enzyme or receptor, modulating its activity and leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “A” include other organometallic compounds and aldehydes. These compounds share some structural and functional similarities but differ in their specific properties and applications .
Uniqueness
What sets compound “A” apart from its similar counterparts is its unique combination of properties, such as its reactivity, stability, and versatility. These characteristics make it particularly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C14H10N2S |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-10H/b15-10+ |
InChI Key |
SBRCQCMQXNSPJR-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















